molecular formula C8H6BrNO B073107 1-Bromo-4-isocyanato-2-methylbenzene CAS No. 1591-97-5

1-Bromo-4-isocyanato-2-methylbenzene

Cat. No. B073107
CAS RN: 1591-97-5
M. Wt: 212.04 g/mol
InChI Key: AYFMPMKATOGAGY-UHFFFAOYSA-N
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Description

1-Bromo-4-isocyanato-2-methylbenzene (1-Br-4-NCO-2-Me-Benzene) is an organobromine compound that is used in a variety of scientific research applications. It is a versatile compound that is used in a variety of experiments, from synthesis and catalysis to biochemical and physiological studies.

Scientific Research Applications

Thermochemical Properties and Computational Chemistry

Research on halogen-substituted methylbenzenes, including 1-bromo-4-isocyanato-2-methylbenzene, has explored their thermochemical properties such as vapor pressures, vaporization, fusion, and sublimation enthalpies. These studies are crucial for understanding the compound's stability and reactivity under various conditions. Computational methods, including quantum-chemical calculations, have been employed to predict gas-phase enthalpies of formation and to develop group-additivity procedures for estimating these thermochemical properties. This research provides foundational knowledge for further applications of this compound in synthesis and material science (Verevkin et al., 2015).

Organic Synthesis and Medicinal Chemistry

The synthesis of derivatives of bromo-substituted methylbenzenes, including this compound, plays a significant role in the development of medicinal agents, organic dyes, and organic electroluminescent materials. Such compounds are often used as intermediates in the synthesis of more complex molecules. The high yields and purity achieved in these syntheses, coupled with detailed structural characterization, underscore the importance of these compounds in organic chemistry and pharmaceutical development (Jiaming Xuan et al., 2010).

Crystallography and Material Science

Crystallographic studies of bromo-substituted methylbenzenes, including analogs of this compound, have provided insights into their molecular geometry and intermolecular interactions. These studies are vital for designing materials with specific properties, such as organic semiconductors, catalysts, or components of electronic devices. Understanding the crystal packing, hydrogen bonding patterns, and other non-covalent interactions enables scientists to tailor materials for specific applications (H. Sørensen & N. Stuhr-Hansen, 2009).

Polymer and Solar Cell Research

The incorporation of bromo-substituted methylbenzenes into polymer matrices has been investigated to enhance the properties of polymer solar cells. Specifically, studies on compounds like this compound aim to improve charge transfer and electron transfer processes in polymer solar cells, leading to higher power conversion efficiencies. These improvements are attributed to the formation of charge transfer complexes and the reduction of excitonic recombination, demonstrating the potential of such compounds to enhance the performance of renewable energy technologies (G. Fu et al., 2015).

Safety and Hazards

The safety data sheet for “1-Bromo-4-isocyanato-2-methylbenzene” indicates that it is dangerous . It has hazard statements H302-H312-H315-H319-H332-H334-H335, indicating that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

1-bromo-4-isocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFMPMKATOGAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409784
Record name 1-bromo-4-isocyanato-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1591-97-5
Record name 1-bromo-4-isocyanato-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-methylphenyl isocyanate
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